molecular formula C12H15N5O2 B2924360 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 2034576-70-8

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B2924360
CAS No.: 2034576-70-8
M. Wt: 261.285
InChI Key: MTNFAPCWJGJPSN-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines a triazole ring, a piperidine ring, and an isoxazole ring, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves multi-step reactions that include the formation of the triazole, piperidine, and isoxazole rings. One common method involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole or isoxazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Substituted derivatives with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to engage in hydrogen bonding and π-stacking interactions, which can enhance its binding affinity to biological targets. The piperidine and isoxazole rings contribute to the overall stability and bioactivity of the compound by facilitating its interaction with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone: Similar structure but with different substitution patterns on the triazole ring.

    (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-ethylisoxazol-4-yl)methanone: Similar structure with an ethyl group instead of a methyl group on the isoxazole ring.

    (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-4-yl)methanone: Similar structure with a phenyl group on the isoxazole ring.

Uniqueness: : The unique combination of the triazole, piperidine, and isoxazole rings in (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone provides it with distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-9-11(8-15-19-9)12(18)16-6-2-10(3-7-16)17-13-4-5-14-17/h4-5,8,10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNFAPCWJGJPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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